Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that combines elements of oxazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the oxazole and pyrimidine rings. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyrimidine derivatives, such as:
Macrooxazoles: These compounds have similar structural features and are studied for their antimicrobial and anticancer properties.
Pyrimidine analogs: These compounds share the pyrimidine ring structure and are used in various medicinal and industrial applications.
Uniqueness
Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to its specific combination of oxazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H18N4O5 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
ethyl 5-[2-(diethylamino)-2-oxoethyl]-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H18N4O5/c1-4-17(5-2)9(19)7-18-8-15-12-10(13(18)20)11(16-23-12)14(21)22-6-3/h8H,4-7H2,1-3H3 |
InChI Key |
ZJYRHMHGHRKULG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=NO2)C(=O)OCC |
Origin of Product |
United States |
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